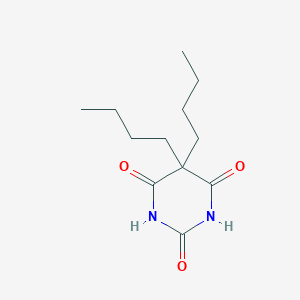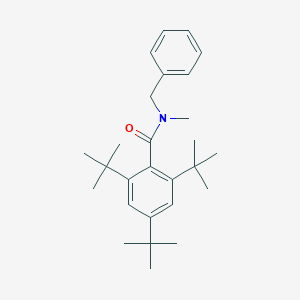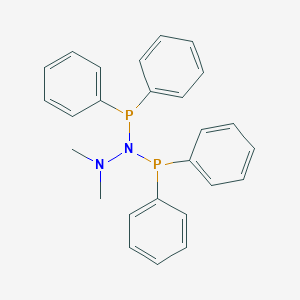
1,1-bis(diphenylphosphanyl)-2,2-dimethylhydrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1-bis(diphenylphosphanyl)-2,2-dimethylhydrazine is an organophosphorus compound known for its unique structure and versatile applications. This compound is characterized by the presence of two diphenylphosphino groups attached to a hydrazine backbone, making it a valuable ligand in coordination chemistry and catalysis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-bis(diphenylphosphanyl)-2,2-dimethylhydrazine typically involves the reaction of sodium diphenylphosphide with dichloromethane. The reaction proceeds as follows :
[ \text{Ph}_2\text{PNa} + \text{CH}_2\text{Cl}_2 \rightarrow \text{Ph}_2\text{PCH}_2\text{PPh}_2 + 2\text{NaCl} ]
This method yields the desired compound as a white crystalline powder. The reaction is usually carried out under inert atmosphere to prevent oxidation of the phosphine groups.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated reactors and stringent control of reaction conditions ensures high yield and purity of the product. The compound is then purified through recrystallization or chromatography techniques.
Analyse Des Réactions Chimiques
Types of Reactions
1,1-bis(diphenylphosphanyl)-2,2-dimethylhydrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides and sulfides.
Reduction: It can be reduced under specific conditions to yield different phosphine derivatives.
Substitution: The compound can participate in substitution reactions, particularly in the formation of coordination complexes with metals.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and metal salts for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions include various metal complexes, phosphine oxides, and sulfides. These products are valuable in different catalytic and industrial applications .
Applications De Recherche Scientifique
1,1-bis(diphenylphosphanyl)-2,2-dimethylhydrazine has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form stable metal complexes.
Biology: The compound is explored for its potential in biological systems, particularly in enzyme inhibition studies.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent in various diseases.
Industry: It is used in industrial catalysis, particularly in hydroformylation and hydrocyanation reactions.
Mécanisme D'action
The mechanism of action of 1,1-bis(diphenylphosphanyl)-2,2-dimethylhydrazine involves its ability to act as a chelating ligand. It forms stable complexes with metal ions through its phosphorus donor atoms. These complexes can then participate in various catalytic cycles, facilitating reactions by stabilizing transition states and intermediates .
Comparaison Avec Des Composés Similaires
Similar Compounds
Bis(diphenylphosphino)methane: Similar in structure but lacks the hydrazine backbone.
1,1’-Bis(diphenylphosphino)ferrocene: Contains a ferrocene moiety, offering different electronic properties.
Bis(ditertiaryphosphino)thioethers: Have a sulfur atom replacing the methylene backbone, leading to different stability and electronic properties.
Uniqueness
1,1-bis(diphenylphosphanyl)-2,2-dimethylhydrazine is unique due to its hydrazine backbone, which imparts distinct reactivity and coordination properties. This makes it particularly valuable in forming stable metal complexes and facilitating various catalytic reactions .
Propriétés
Numéro CAS |
17239-58-6 |
|---|---|
Formule moléculaire |
C26H26N2P2 |
Poids moléculaire |
428.4 g/mol |
Nom IUPAC |
1,1-bis(diphenylphosphanyl)-2,2-dimethylhydrazine |
InChI |
InChI=1S/C26H26N2P2/c1-27(2)28(29(23-15-7-3-8-16-23)24-17-9-4-10-18-24)30(25-19-11-5-12-20-25)26-21-13-6-14-22-26/h3-22H,1-2H3 |
Clé InChI |
KNMQCZORAUHHCY-UHFFFAOYSA-N |
SMILES |
CN(C)N(P(C1=CC=CC=C1)C2=CC=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4 |
SMILES canonique |
CN(C)N(P(C1=CC=CC=C1)C2=CC=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4 |
| 17239-58-6 | |
Synonymes |
1,1-Bis(diphenylphosphino)-2,2-dimethylhydrazine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


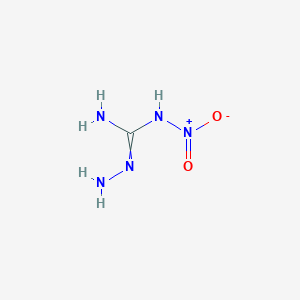
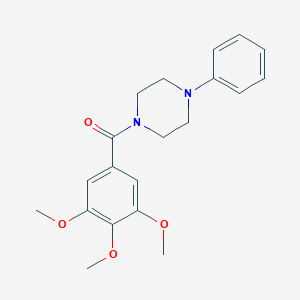
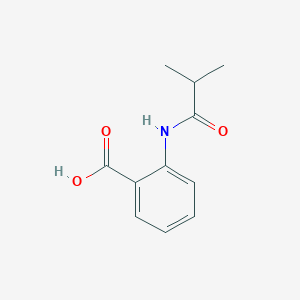
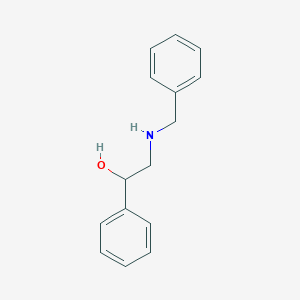
![[(2S,4aS,10aR)-6-acetyloxy-1,1,4a-trimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthren-2-yl] acetate](/img/structure/B99272.png)


![6-Chloro-1-methyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B99276.png)
![4-[[Hydroxy(methyl)amino]methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B99277.png)


![Dimethyl[4-[4-(dimethylamino)-alpha-phenylbenzylidene]-2,5-cyclohexadien-1-ylidene]ammonium hydrogen sulfate](/img/structure/B99285.png)
